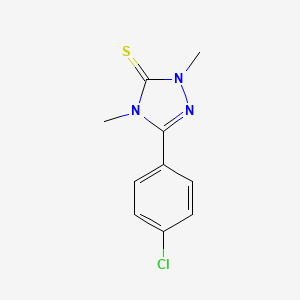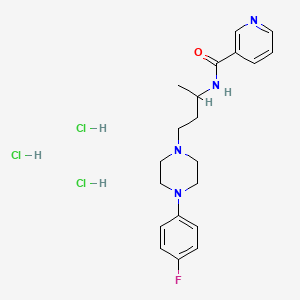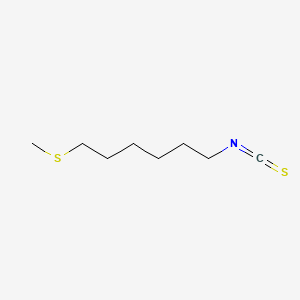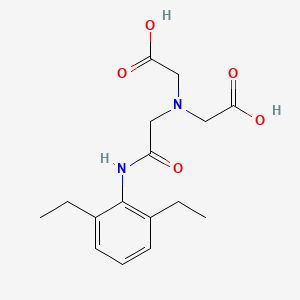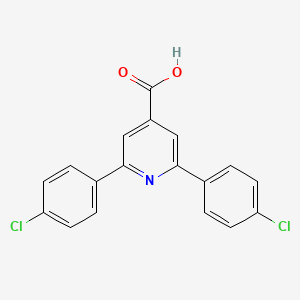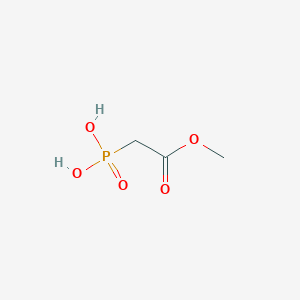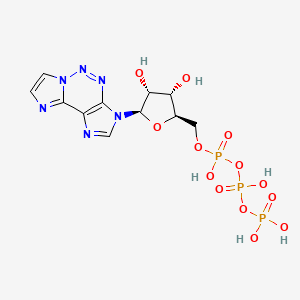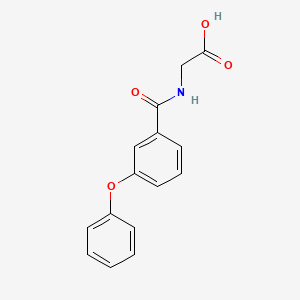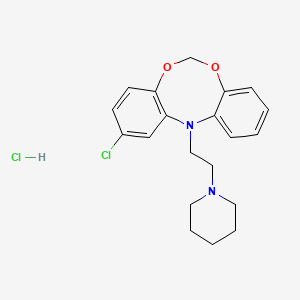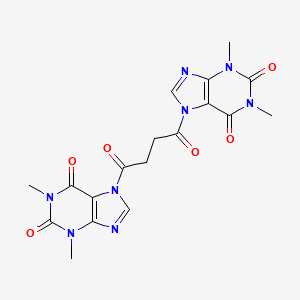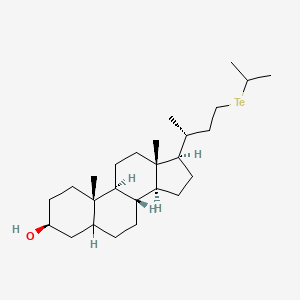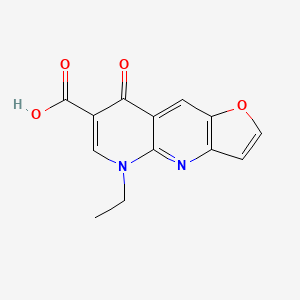
N6-Methylagmatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Methylagmatine belongs to the class of organic compounds known as guanidines. Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5. This compound is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in common bean, pulses, and soy bean. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Occurrence in Leguminous Plants : N6-Methylagmatine has been identified in seeds and seedlings of various leguminous plants like soybeans and peanuts. This discovery indicates its potential role in plant biochemistry and physiology (Matsuzaki et al., 1990).
RNA Methylation in Plants : N6-Methyladenosine (m6A), a related compound, is a significant RNA modification in plants. It plays a crucial role in plant growth, development, and stress response, highlighting its importance in genetic regulation and potential agricultural applications (Yue et al., 2019).
Mammalian RNA Modification : In mammals, N6-Methyladenosine is involved in RNA methylation, influencing messenger and non-coding RNAs. This affects cellular processes like mRNA metabolism and translation, with implications for understanding human diseases (Liu et al., 2013).
Bioinformatics and Disease Prediction : Computational methods, such as DeepM6ASeq-EL, have been developed to predict methylation sites in RNA sequences. This has applications in understanding diseases like cancer and obesity, showcasing the relevance of this compound in medical research (Chen et al., 2021).
Role in Cancer Development : Research on N6-Methyladenosine indicates its involvement in cancer biology, including its role in gene regulation and RNA processing. This opens up possibilities for new therapeutic strategies in cancer treatment (Liang et al., 2020).
Influence on Immunity and Autoimmune Diseases : Studies suggest that N6-Methyladenosine modifications can significantly impact immunity and autoimmune disorders. This highlights its potential as a biomarker or therapeutic target in these conditions (Tang et al., 2021).
Metabolic Disease Research : N6-Methyladenosine is also associated with metabolic diseases, including obesity and diabetes, underscoring its significance in understanding and potentially treating these conditions (Li et al., 2020).
Epigenetic Implications in Stem Cells : Its role in destabilizing developmental regulators in embryonic stem cells implies a critical function in cell differentiation and development, offering insights into genetic regulation mechanisms (Wang et al., 2014).
Propiedades
Número CAS |
77414-15-4 |
|---|---|
Fórmula molecular |
C6H16N4 |
Peso molecular |
144.22 g/mol |
Nombre IUPAC |
1-(4-aminobutyl)-2-methylguanidine |
InChI |
InChI=1S/C6H16N4/c1-9-6(8)10-5-3-2-4-7/h2-5,7H2,1H3,(H3,8,9,10) |
Clave InChI |
CEZLGLLDSAKBNX-UHFFFAOYSA-N |
SMILES |
CN=C(N)NCCCCN |
SMILES canónico |
CN=C(N)NCCCCN |
| 77414-15-4 | |
Sinónimos |
N(G)-methylagmatine N-omega-methylagmatine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


